molecular formula C10H8FNO B12100046 1-(4-Fluoro-1h-indol-3-yl)ethan-1-one

1-(4-Fluoro-1h-indol-3-yl)ethan-1-one

Cat. No.: B12100046
M. Wt: 177.17 g/mol
InChI Key: VZLRGKISWAFVBR-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1h-indol-3-yl)ethan-1-one is a synthetic organic compound belonging to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 4-position of the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-1h-indol-3-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and ethyl acetoacetate.

    Formation of Indole Ring: The Fischer indole synthesis is a common method used. This involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

    Ketone Formation: The resulting intermediate undergoes cyclization and subsequent oxidation to form the desired ketone, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes:

    Catalyst Optimization: Using more efficient and recyclable acid catalysts.

    Reaction Conditions: Optimizing temperature, pressure, and solvent systems to maximize yield and purity.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-1h-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(4-Fluoro-1h-indol-3-yl)ethanoic acid.

    Reduction: 1-(4-Fluoro-1h-indol-3-yl)ethanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-1h-indol-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1h-indol-3-yl)ethan-1-one depends on its interaction with biological targets:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, influencing various biological pathways.

    Pathways Involved: The compound could modulate signaling pathways involved in cell growth, apoptosis, or immune response, depending on its specific structure and functional groups.

Comparison with Similar Compounds

    1-(1H-Indol-3-yl)ethan-1-one: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.

    1-(4-Chloro-1H-indol-3-yl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness: 1-(4-Fluoro-1h-indol-3-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to form hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

1-(4-fluoro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H8FNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3

InChI Key

VZLRGKISWAFVBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C(=CC=C2)F

Origin of Product

United States

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